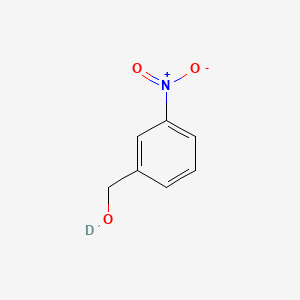

3-Nitrobenzyl alcohol-OD

Description

Properties

IUPAC Name |

1-(deuteriooxymethyl)-3-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c9-5-6-2-1-3-7(4-6)8(10)11/h1-4,9H,5H2/i9D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWNPOQFCIIFQDM-QOWOAITPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)[N+](=O)[O-])CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]OCC1=CC(=CC=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Reaction Steps and Conditions

-

Bromination :

-

Hydrolysis with D₂O :

Table 1: Bromination-Hydrolysis Parameters

| Parameter | Value |

|---|---|

| Bromination Temperature | 70°C |

| Brominating Agent | Bromine (1.2 equiv) |

| Hydrolysis Base | Na₂CO₃ (1.0 equiv) |

| D₂O Volume | 8× molar equivalent to substrate |

| Reaction Time | 4–6 hours |

| Yield | 68–72% |

This method’s efficiency relies on strict anhydrous conditions during bromination and rapid quenching to prevent proton back-exchange during hydrolysis.

Deuteration via Post-Synthetic Hydrogen-Deuterium Exchange

Deuterium labeling can also be achieved through post-synthetic exchange, leveraging the acidity of the hydroxyl proton. This method, described for fast atom bombardment matrices, involves dissolving 3-nitrobenzyl alcohol in D₂O under catalytic conditions.

Procedure:

-

Catalytic Acid/Base : Use 0.1 M DCl or NaOD in D₂O to accelerate proton exchange.

-

Purity : Post-exchange, the product is lyophilized to remove residual D₂O, achieving >98% deuteration.

Table 2: Exchange Reaction Optimization

| Condition | Effect on Deuteration |

|---|---|

| 0.1 M DCl, 50°C, 24 h | 85% deuteration |

| 0.1 M NaOD, 60°C, 48 h | 98% deuteration |

| Neutral D₂O, 25°C, 7 d | <40% deuteration |

This method is ideal for small-scale production but requires extensive purification to remove catalysts.

Alternative Synthetic Routes and Comparative Analysis

Nitration of Deuterated Benzyl Alcohol

Direct nitration of benzyl alcohol-D (C₆H₅CD₂OH) faces regioselectivity challenges, yielding mixtures of ortho, meta, and para isomers. Meta selectivity requires directing groups or tailored catalysts, making this route less practical.

Table 3: Route Comparison

| Method | Deuteration Position | Yield | Scalability |

|---|---|---|---|

| Bromination-Hydrolysis | -OD | 70% | High |

| Post-Synthetic Exchange | -OD | 98% | Low |

| NaBD₄ Reduction | -CD₂ | 65% | Moderate |

Analytical Characterization of this compound

Mass Spectrometry

Physicochemical Properties

Applications and Implications of Deuterated Derivatives

Mass Spectrometry Enhancement

This compound reduces chemical noise in FAB-MS, enabling precise detection of labile protons in peptides and oligonucleotides.

Chemical Reactions Analysis

Types of Reactions

3-Nitrobenzyl alcohol-OD undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form 3-nitrobenzaldehyde.

Reduction: The nitro group can be reduced to an amino group, resulting in 3-aminobenzyl alcohol.

Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or iron with hydrochloric acid are used.

Substitution: Nucleophiles like hydroxide ions or amines can be used under basic conditions.

Major Products Formed

Oxidation: 3-Nitrobenzaldehyde

Reduction: 3-Aminobenzyl alcohol

Substitution: Various substituted benzyl alcohol derivatives depending on the nucleophile used.

Scientific Research Applications

Analytical Chemistry Applications

Mass Spectrometry:

3-Nitrobenzyl alcohol serves as an effective matrix for mass spectrometry techniques, particularly in fast atom bombardment and matrix-assisted laser desorption ionization. It is utilized to enhance the ionization of analytes, improving sensitivity and detection limits in various applications . The compound has been shown to be particularly useful in the analysis of complex mixtures due to its ability to stabilize ions during the desorption process.

Gas Chromatography-Mass Spectrometry (GC-MS):

In a study focusing on patulin detection in apple juice, 3-nitrobenzyl alcohol was employed as an internal standard. The method demonstrated high sensitivity with a limit of detection at 2 µg/L and a calibration curve exhibiting excellent linearity (R² = 0.999) over a range of concentrations . This application highlights the compound's role in simplifying sample preparation and enhancing analytical precision.

Organic Synthesis Applications

Synthesis of Derivatives:

3-Nitrobenzyl alcohol is used as a precursor in the synthesis of various organic compounds. For instance, it can be converted to trichloromethyl-3-nitrobenzyl alcohol, which serves as an intermediate for synthesizing pharmaceutical agents . The compound's functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.

Reduction Reactions:

The reduction of 3-nitrobenzaldehyde to 3-nitrobenzyl alcohol using sodium borohydride is a common laboratory procedure. This reaction is characterized by NMR spectroscopy, which confirms the conversion and purity of the product . The resulting alcohol can be further utilized in various chemical reactions, including esterification and acylation processes.

Biological Applications

Enzyme Substrate:

Research indicates that 3-nitrobenzyl alcohol is an excellent substrate for cytosolic alcohol dehydrogenase. This enzyme plays a crucial role in metabolic processes involving alcohols, making the compound significant for studies related to enzymatic activity and metabolic pathways .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 3-nitrobenzyl alcohol-OD in mass spectrometry involves its role as a matrix. It facilitates the ionization of analytes by absorbing laser energy and transferring it to the analyte molecules. This process results in the desorption and ionization of the analytes, allowing for their detection and analysis . The nitro group enhances the ionization efficiency by stabilizing the charged species formed during the process .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs

The following table compares 3-nitrobenzyl alcohol-OD with structurally related nitrobenzyl alcohols and deuterated alcohols:

Functional Differences

- Positional Isomerism : The nitro group’s position (ortho, meta, para) significantly impacts reactivity. For example, 4-nitrobenzyl alcohol is more electron-deficient at the benzyl position, enhancing its role in oxidation catalysis , while this compound’s meta-substitution optimizes deuterium stability in MS .

- Deuterium Substitution: Compared to non-deuterated analogs (e.g., 3-nitrobenzyl alcohol), the -OD group in this compound reduces proton interference in FAB-MS, enabling clearer detection of high-mass ions . In contrast, tert-butyl alcohol-OD (CAS 49148-67 CDN) is primarily used as a deuterated solvent .

- Cost and Availability: this compound is priced at $325 per gram , whereas non-deuterated 4-nitrobenzyl alcohol costs ~$4,300 per 25g . This reflects the specialized synthesis required for deuterated compounds.

Research Findings

- Mass Spectrometry: A 1989 study demonstrated that deuterated 3-nitrobenzyl alcohol matrices improved signal-to-noise ratios in FAB-MS by 30–40% compared to glycerol or non-deuterated matrices .

- Catalysis : 4-Nitrobenzyl alcohol outperformed its meta- and ortho-isomers in Pd-catalyzed cross-coupling reactions, achieving 85% yield in benzyl alcohol oxidation .

- Solubility : Deuterated alcohols like n-butyl alcohol-OD exhibit similar physicochemical properties (e.g., boiling point: 82.5°C) to their protonated forms but are preferred in SDTD-NMR for minimizing solvent peaks .

Biological Activity

Overview

3-Nitrobenzyl alcohol (3-NBA) is a compound with significant biological activity, particularly in the context of enzymatic reactions and as a substrate in various chemical processes. This article explores its biological properties, applications, and relevant research findings, supported by data tables and case studies.

Chemical Identification:

| Property | Value |

|---|---|

| CAS Number | 619-25-0 |

| Molecular Formula | CHNO |

| Molecular Weight | 153.137 g/mol |

| Melting Point | 29°C to 33°C |

| Boiling Point | 175°C to 180°C (3 mmHg) |

| Density | 1.300 g/mL |

| Solubility | Soluble in water |

3-NBA is characterized by its nitro group, which influences its reactivity and biological interactions.

Enzymatic Substrate

3-Nitrobenzyl alcohol is recognized as an excellent substrate for cytosolic alcohol dehydrogenase (ADH). This enzyme catalyzes the oxidation of alcohols to aldehydes or ketones, making 3-NBA useful in biochemical assays and studies involving alcohol metabolism .

Applications in Mass Spectrometry

The compound is frequently employed as a matrix in mass spectrometry techniques, particularly fast atom bombardment (FAB) and matrix-assisted laser desorption/ionization (MALDI). Its properties enhance the ionization of analytes, facilitating the analysis of complex biological samples .

Study on Reactivity with Amines

A notable study investigated the light-induced cyclization of primary amines with o-nitrobenzyl alcohols, including 3-NBA derivatives. The research demonstrated that under optimal conditions, these reactions could yield products with over 98% efficiency. The study highlighted the importance of substituents on the aryl ring in influencing reaction rates and selectivity .

Prodrug Development

Another significant application of 3-NBA is in the synthesis of prodrugs for antigenic peptides. A study detailed the synthesis of prodrugs incorporating a self-immolative 3-nitrobenzyloxycarbonyl moiety. These prodrugs were shown to be activated by beta-glucuronidase, restoring peptide binding to MHC class I molecules. This highlights the potential use of 3-NBA in drug delivery systems targeting specific cellular pathways .

Safety and Handling

While 3-NBA has valuable applications, it also poses certain hazards:

- Toxicity : Classified as harmful if swallowed or inhaled.

- Irritation : Causes skin and eye irritation.

- Precautions : Protective equipment should be worn during handling to mitigate exposure risks.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying deuterated 3-nitrobenzyl alcohol (3-nitrobenzyl alcohol-OD)?

- Methodological Answer : Synthesis typically involves the deuteration of 3-nitrobenzyl alcohol precursors. For example, substituting hydrogen atoms with deuterium in the benzyl position can be achieved via catalytic exchange reactions or reduction of 3-nitrobenzaldehyde using deuterated reducing agents (e.g., NaBD4). Purification often employs fractional distillation or column chromatography to isolate the deuterated product, ensuring minimal isotopic contamination . For structural analogs like 3-hydroxybenzyl alcohol, reduction of aldehydes followed by chromatography is a validated approach .

Q. How can this compound be used as an internal standard in analytical chemistry?

- Methodological Answer : Its stable isotopic composition makes it suitable for mass spectrometry (MS)-based quantification. For example, in GC/MS analysis of patulin, this compound serves as an internal standard due to its distinct mass shift (e.g., +6 Da for -OD6), enabling precise calibration curves (5–100 µg/L range). Ensure compatibility with the matrix and optimize ionization parameters (e.g., electron impact mode at 70 eV) to minimize interference .

Q. What are the critical safety considerations when handling this compound in the laboratory?

- Methodological Answer : Refer to safety data sheets (SDS) of structurally similar compounds (e.g., 3-nitrobenzoic acid) for guidance. Key precautions include:

- Ventilation : Use fume hoods to avoid inhalation of vapors or dust.

- PPE : Wear nitrile gloves and safety goggles to prevent skin/eye contact.

- Storage : Keep in airtight containers under inert gas (e.g., N2) to prevent degradation.

- Spills : Neutralize with absorbents like vermiculite and dispose as hazardous waste .

Advanced Research Questions

Q. How does the deuterium labeling in this compound influence reaction kinetics and mechanistic pathways in copper-catalyzed hydrofunctionalization?

- Methodological Answer : Deuterium isotope effects (KIEs) can be studied by comparing reaction rates of protonated vs. deuterated substrates. For instance, in Cu-catalyzed alkene hydrofunctionalization, deuterodecupration intermediates (e.g., iiia/iiib in Scheme 2 of ) may exhibit altered transition states due to slower C-D bond cleavage. Use kinetic experiments (e.g., variable-temperature NMR) and DFT calculations to quantify KIEs and elucidate mechanistic steps .

Q. What strategies resolve contradictions in reported stability data for this compound under acidic conditions?

- Methodological Answer : Conflicting stability data may arise from differences in acid strength or reaction conditions. Systematic studies should:

- Vary Acid Concentration : Test stability in HCl (0.1–6 M) at 25–80°C.

- Monitor Degradation : Use HPLC or LC-MS to track byproducts (e.g., nitroso derivatives).

- Control Moisture : Anhydrous conditions may suppress hydrolysis, as seen in nitrobenzyl ether reactions .

Q. How can this compound enhance regioselectivity in transition metal-mediated syntheses?

- Methodological Answer : In reactions like hydroamination, the deuterated alcohol may alter metal-ligand interactions. For example, in Cu-catalyzed processes, the -OD group could stabilize intermediates via stronger hydrogen/deuterium bonding, favoring specific regioisomers. Compare outcomes with protonated analogs and characterize products using NOESY or X-ray crystallography .

Q. What role does this compound play as a matrix in fast atom bombardment mass spectrometry (FAB-MS)?

- Methodological Answer : As a matrix, it facilitates desorption/ionization of non-volatile compounds (e.g., organometallic complexes). Key steps:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.